molecular formula C9H9ClFNS B15307201 1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride

1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride

Cat. No.: B15307201
M. Wt: 217.69 g/mol
InChI Key: CXOZGYBCHBPGDU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H8FNS and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with a fluorine atom and a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular research applications.

Properties

Molecular Formula

C9H9ClFNS

Molecular Weight

217.69 g/mol

IUPAC Name

(4-fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8FNS.ClH/c10-7-2-1-3-8-9(7)6(4-11)5-12-8;/h1-3,5H,4,11H2;1H

InChI Key

CXOZGYBCHBPGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2CN)F.Cl

Origin of Product

United States

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